molecular formula C10H12BrNO B2758345 N-[4-(2-bromoethyl)phenyl]Acetamide CAS No. 39232-06-9

N-[4-(2-bromoethyl)phenyl]Acetamide

Cat. No.: B2758345
CAS No.: 39232-06-9
M. Wt: 242.116
InChI Key: PTMFXPFUQJDWFO-UHFFFAOYSA-N
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Description

N-[4-(2-bromoethyl)phenyl]Acetamide is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . It is characterized by the presence of a bromoethyl group attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its versatile applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-bromoethyl)phenyl]Acetamide typically involves the bromination of 4-ethylphenylacetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the ethyl group. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-bromoethyl)phenyl]Acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

N-[4-(2-bromoethyl)phenyl]Acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(2-bromoethyl)phenyl]Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-chloroethyl)phenyl]Acetamide
  • N-[4-(2-iodoethyl)phenyl]Acetamide
  • N-[4-(2-fluoroethyl)phenyl]Acetamide

Uniqueness

N-[4-(2-bromoethyl)phenyl]Acetamide is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromo group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-[4-(2-bromoethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMFXPFUQJDWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-nitrophenethyl bromide (23.8 g, 103.6 mmol) and acetic anhydride (9.8 ml, 103.6 mmol) in absolute ethanol (400 ml) was hydrogenated over platinum (IV) oxide (2.38 g) at 10 psi. The catalyst was removed by filtration and the solvent evaporated under vacuum. The remaining residue was purified by flash chromatography (silica gel, dichloromethane) to give 12.34 g of the title compound as a white solid. δ (250 MHz, CDCl3) 2.16 (3H, s), 3.12 (2H, t, J=7.5Hz), 3.53 (2H, t, J=7.5Hz), 7.15 (2H, d, J=8.4Hz), 7.45 (2H, d, J=8.4Hz).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
2.38 g
Type
catalyst
Reaction Step Four

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